Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using appropriate alkyl halides or through Grignard reactions.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the quinoxaline derivative with a benzoyl chloride or benzamide under suitable conditions.
Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be introduced through nucleophilic substitution reactions using ethoxypropyl halides.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays and studies.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Other quinoxaline derivatives with similar structures and biological activities.
Benzamide Derivatives: Compounds with benzamide moieties that exhibit similar pharmacological properties.
Uniqueness
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS Number: 1358494-96-8) is a synthetic compound derived from quinoline and carbamate structures, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H17ClN2O5
- Molecular Weight : 400.8 g/mol
- SMILES Notation :
COC(=O)c1cc(OCC(=O)Nc2ccc(OC)c(Cl)c2)c2ccccc2n1
This compound features a quinoline backbone, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µg/mL | |
Escherichia coli | 32 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-cancer Activity
The compound has also been investigated for its anti-cancer properties. Quinoline derivatives are known to exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF7 and T47D). The results indicated:
- MCF7 Cell Line : IC50 = 22.54 µM
- T47D Cell Line : IC50 = 5.08 µM
These findings suggest that the compound exhibits selective cytotoxicity towards breast cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Cholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of Alzheimer's disease treatment. Preliminary assays indicate that this compound may possess moderate AChE inhibitory activity.
Table 2: AChE Inhibition Assay Results
Compound | IC50 (µM) | Reference |
---|---|---|
Methyl 4-{[(3-chloro-4-methoxyphenyl)...} | 13.62 ± 0.21 | |
Donepezil | 5.00 | Standard |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests a potential role in enhancing cholinergic transmission.
- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Disruption of Bacterial Cell Walls : The antimicrobial activity is likely due to interference with bacterial cell wall synthesis.
Properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-17-8-7-12(9-14(17)21)22-19(24)11-28-18-10-16(20(25)27-2)23-15-6-4-3-5-13(15)18/h3-10H,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGVAVDUYPWEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.